4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole is an organic compound characterized by a pyrazole ring substituted with a nitrovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole typically involves the reaction of 1,3-dimethylpyrazole with a nitroalkene under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapy. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-1,3-dimethylpyrazole: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-((1E)-2-nitrovinyl)-1-methylpyrazole: Similar structure but with one less methyl group, affecting its chemical and biological properties.
4-((1E)-2-nitrovinyl)-1,3-diphenylpyrazole:
Uniqueness
4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole is unique due to the presence of both the nitrovinyl group and the dimethyl-substituted pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-4-[(E)-2-nitroethenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQECQXOSYESI-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.